2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is a chemical compound with the molecular formula C17H27ClN4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and propylthio groups, as well as an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol typically involves multiple steps. One common method includes the reaction of 5-amino-6-chloro-2-(propylthio)pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiplatelet agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets. In the context of its use as an antiplatelet agent, the compound inhibits platelet aggregation by blocking the P2Y12 receptor on the surface of platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of clot formation .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: Another antiplatelet agent with a similar pyrimidine structure.
Clopidogrel: A thienopyridine class antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent.
Uniqueness
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit platelet aggregation through a non-thienopyridine mechanism sets it apart from other antiplatelet agents .
Properties
Molecular Formula |
C9H14ClN3O2S |
---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C9H14ClN3O2S/c1-2-5-16-9-12-7(10)6(11)8(13-9)15-4-3-14/h14H,2-5,11H2,1H3 |
InChI Key |
GDZJJQNJTPYQLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.